

# An In-depth Technical Guide to the Structure and Stereochemistry of Odorine

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Odorine**, a natural bis-amide compound isolated from the leaves of Aglaia odorata, has garnered significant interest in the scientific community for its notable biological activities, including cancer chemopreventive and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core structural and stereochemical features of **odorine**. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its isolation and synthesis, and an exploration of its potential mechanism of action through the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

# **Chemical Structure and Stereochemistry**

**Odorine**, also known as roxburghiline, is chemically defined as (+)-(E,2S,2'R)-2-methyl-N-[1'-(1"-oxo-3"-phenylprop-2'-enyl)pyrrolidin-2'-yl]butanamide[1]. Its molecular formula is C18H24N2O2, with a molecular weight of 300.4 g/mol [2].

The structure of **odorine** is characterized by a pyrrolidine ring, which is substituted at the 2-position with a 2-methylbutanamide group and at the 1-position with a cinnamoyl group. The molecule possesses two chiral centers, located at the C-2 position of the 2-methylbutanamide moiety and the C-2' position of the pyrrolidine ring.



The absolute stereochemistry of naturally occurring (+)-**odorine** has been unequivocally established as (2S, 2'R) through chemical synthesis from L-proline and X-ray crystallography[1] [3]. The double bond in the cinnamoyl group exists in the E configuration.

#### Key Structural Features:

- Pyrrolidine Core: A five-membered saturated nitrogen-containing ring.
- 2-Methylbutanamide Side Chain: An amide linkage at the C-2' position of the pyrrolidine ring. This side chain contains a chiral center at C-2.
- Cinnamoyl Group: An unsaturated acyl group attached to the nitrogen atom of the pyrrolidine ring.
- Stereocenters: Two chiral centers at C-2 and C-2'.

The precise three-dimensional arrangement of these functional groups is crucial for the biological activity of **odorine**.

## **Physicochemical and Spectroscopic Data**

A summary of the key physicochemical and spectroscopic data for **odorine** is presented in the table below. This information is critical for its identification, characterization, and quantification in various experimental settings.



Property	Value	Reference
Molecular Formula	C18H24N2O2	[2]
Molecular Weight	300.4 g/mol	[2]
Appearance	White solid	[3]
Melting Point	476-478 K (203-205 °C)	[3]
Specific Rotation	[α]D +48°	
¹H NMR (CDCl₃, δ ppm)	Data not explicitly found in search results, but would include signals for aromatic protons, vinyl protons, and aliphatic protons.	
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	Data not explicitly found in search results, but would include signals for carbonyl carbons, aromatic carbons, and aliphatic carbons.	
IR (KBr, cm <sup>-1</sup> )	Characteristic absorptions for N-H, C=O (amide), C=C (alkene), and aromatic C-H bonds would be expected.	_
Mass Spectrometry	Expected molecular ion peak (M+) at m/z 300.4. Fragmentation pattern would show losses of the side chains.	

# **Experimental Protocols Isolation of Odorine from Aglaia odorata**

The following protocol is a generalized procedure for the isolation of **odorine** from the leaves of Aglaia odorata, based on common phytochemical extraction and purification techniques.



#### Protocol:

- Plant Material Collection and Preparation:
  - Collect fresh leaves of Aglaia odorata.
  - Air-dry the leaves in the shade and then grind them into a coarse powder.
- Extraction:
  - Macerate the powdered leaves with methanol at room temperature for 72 hours.
  - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
- Solvent Partitioning:
  - Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
  - The chloroform and ethyl acetate fractions are typically enriched with bis-amide compounds like **odorine**.
- Chromatographic Purification:
  - Subject the active fraction (e.g., the chloroform or ethyl acetate fraction) to column chromatography on silica gel.
  - Elute the column with a gradient of n-hexane and ethyl acetate.
  - Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the compound of interest.
- Final Purification:
  - Further purify the combined fractions by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure **odorine**.



 Recrystallize the purified compound from a suitable solvent system (e.g., chloroform/light petroleum) to obtain crystalline odorine.

## **Chemical Synthesis of Odorine**

The synthesis of **odorine** can be achieved starting from L-proline, which allows for the establishment of the correct stereochemistry at the C-2' position. The following is a representative synthetic scheme.

Experimental Workflow for the Synthesis of **Odorine**:



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Caption: Synthetic pathway of **Odorine** from L-proline.

#### **Detailed Protocol:**

- N-Acylation of L-proline:
  - React L-proline with cinnamoyl chloride in the presence of a base (e.g., sodium hydroxide)
     to yield N-cinnamoyl-L-proline.
- Formation of the Acid Azide:
  - Treat N-cinnamoyl-L-proline with ethyl chloroformate and triethylamine, followed by the addition of sodium azide to form the corresponding acid azide.
- Curtius Rearrangement:
  - Gently heat the acid azide in an inert solvent (e.g., toluene) to induce a Curtius rearrangement, which forms an isocyanate intermediate.
- Amide Bond Formation:



- React the isocyanate intermediate with a Grignard reagent derived from 2-methylbutanoic acid or a related derivative to introduce the 2-methylbutanamide side chain.
- Purification:
  - Purify the final product by column chromatography on silica gel to obtain pure odorine.

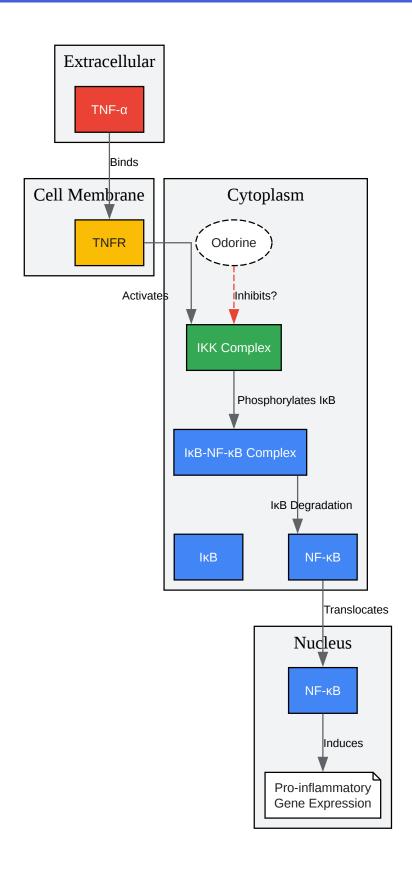
## **Biological Activity and Signaling Pathways**

**Odorine** has demonstrated significant potential as a cancer chemopreventive agent, inhibiting both the initiation and promotion stages of carcinogenesis. Additionally, it exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ).

While the precise molecular targets of **odorine** are still under investigation, its biological activities suggest that it may modulate key inflammatory and cell survival signaling pathways. One of the central pathways in inflammation and cancer is the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway, which is often activated by TNF- $\alpha$ . It is hypothesized that **odorine** may exert its effects by inhibiting the activation of NF- $\kappa$ B.

Hypothesized Signaling Pathway of **Odorine**'s Anti-inflammatory Action:





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Caption: Hypothesized inhibition of the NF-κB pathway by **Odorine**.



### Conclusion

**Odorine** is a structurally well-defined natural product with promising therapeutic potential. Its unique bis-amide structure and defined stereochemistry are key to its biological activity. The detailed understanding of its chemical properties and the development of robust isolation and synthetic protocols are essential for its further investigation as a drug lead. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of its direct cellular targets and its effects on various signaling cascades. This will be crucial for the rational design of more potent and selective analogs for therapeutic applications.

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